2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methodologies and Environmental Studies
One significant area of application for compounds similar to 2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid is in the development of analytical methodologies for detecting environmental pollutants. For example, the analysis of nitrogenous disinfection by-products (N-DBPs) in drinking water has been a focal point of environmental health studies. These N-DBPs, including nitrosamines and haloacetonitriles, pose a significant health risk due to their high genotoxicity compared to regulated disinfection by-products. Advanced analytical methods are crucial for identifying and quantifying these compounds, thereby ensuring water safety and public health (Bond et al., 2011).
Additionally, the degradation of environmental pollutants, such as pharmaceuticals in water bodies, has been extensively studied to understand their environmental fate and impact. For instance, research on the advanced oxidation processes (AOPs) for the degradation of acetaminophen highlights the production of various by-products and their biotoxicity, contributing to the broader understanding of environmental chemistry and toxicology (Qutob et al., 2022).
Pharmacological Research
In the pharmacological domain, compounds structurally related to this compound are explored for their therapeutic potentials. The synthesis and pharmacological evaluation of nitroxyl radical conjugates, for example, demonstrate the modification of biological activity through the introduction of nitroxyl fragments into natural compounds. This approach has led to the development of agents with enhanced activity, reduced toxicity, or increased selective cytotoxicity, offering new avenues for drug development (Grigor’ev et al., 2014).
Moreover, the study of chlorogenic acid (CGA) and its pharmacological effects exemplifies the investigation into naturally occurring compounds and their derivatives for their antioxidant, anti-inflammatory, and neuroprotective properties. Such research underscores the potential of compounds with similar structural features for the treatment and management of various diseases (Naveed et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities and pathways .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities .
Properties
IUPAC Name |
2-methyl-2-(4-nitroanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,9(13)14)11-7-3-5-8(6-4-7)12(15)16/h3-6,11H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVSJCXKKXRGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.